2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid
Description
Properties
IUPAC Name |
2-(3,3-difluoropropyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-6(9)2-4-11-5(7(12)13)1-3-10-11/h1,3,6H,2,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJZXHMMAOCVDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid typically involves the reaction of pyrazole derivatives with difluoropropyl halides under controlled conditions. One common method includes the use of pyrazole-3-carboxylic acid as a starting material, which is then reacted with 3,3-difluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Carboxylate salts or esters.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is utilized in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex fluorinated compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its bioactive properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The carboxylic acid group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid with structurally related compounds:
*Calculated based on molecular formula. †Estimated from analogous structures.
Key Observations:
- Fluorination Patterns : The difluoropropyl group in the target compound provides moderate lipophilicity compared to the trifluoro-oxopropyl group in , which introduces polarity via the ketone moiety.
- Functional Group Positioning : The carboxylic acid at position 3 in the target compound contrasts with the ester group in and the ketone in , affecting solubility and reactivity.
Commercial and Research Relevance
- Availability : Pyrazole-3-carboxylic acid derivatives like those in are commercially available for research, though the target compound may require custom synthesis.
- Applications : The difluoropropyl group’s balance of hydrophobicity and electronic effects positions this compound for exploration in kinase inhibitors or antimicrobial agents.
Biological Activity
2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C7H8F2N2O2
- Molecular Weight: 190.15 g/mol
- IUPAC Name: 2-(3,3-Difluoropropyl)-1H-pyrazole-3-carboxylic acid
The biological activity of this compound can be attributed to its interaction with various biological targets. The compound exhibits a range of effects, primarily through modulation of signaling pathways and enzyme inhibition.
Target Interactions
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : It interacts with various receptors that are crucial for cellular signaling, influencing processes such as inflammation and cell proliferation.
Biological Activities
The following table summarizes the key biological activities associated with this compound:
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : A study demonstrated that the compound showed potent activity against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Anti-inflammatory Effects : Research indicated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent .
- Cancer Research : A recent investigation into the anticancer properties revealed that this compound effectively induced apoptosis in human breast cancer cells by activating the intrinsic apoptotic pathway .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 2-(3,3-Difluoropropyl)pyrazole-3-carboxylic acid and its analogs?
- Answer : Synthesis typically involves multi-step organic reactions, including cyclization and fluorinated group introduction. For example:
- Cyclization : Reacting pyrazolone intermediates with fluorinated alkylating agents (e.g., 3,3-difluoropropyl bromide) under basic conditions forms the pyrazole core. Ethyl acetoacetate and base-mediated cyclization have been adapted for similar pyrano-pyrazole structures .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) introduce fluorinated substituents, as seen in trifluoromethylpyrazole analogs .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) yield high-purity products (>95%) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : 1H/13C NMR identifies fluorine coupling patterns (e.g., CF2 groups at δ 110-120 ppm in 13C) and carboxylic protons (δ ~12-13 ppm in 1H) .
- LC-MS/HPLC : Confirms molecular weight (e.g., [M+H]+ via ESI-MS) and purity (>95% using C18 columns, UV detection at 254 nm) .
- IR Spectroscopy : Detects carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
Q. What are the primary biological targets or research applications of this compound?
- Answer : While direct data is limited, structural analogs interact with:
- Enzymes : Cyclooxygenase-2 (COX-2) inhibition in anti-inflammatory studies .
- Bacterial Targets : Gram-positive bacteria (e.g., S. aureus) via membrane disruption, with MIC values <10 µg/mL for fluorinated derivatives .
- Receptors : GABA-A modulation in neuroactive compounds .
Advanced Research Questions
Q. How can researchers optimize low yields in fluorinated pyrazole-carboxylic acid synthesis?
- Answer : Strategies include:
- Solvent/Temperature Optimization : DMF at 80°C improves cyclization efficiency vs. THF .
- Catalytic Systems : Pd(OAc)₂ with ligands (e.g., XPhos) enhances cross-coupling yields (>85%) .
- Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 24 hrs) for fluorinated intermediates .
Q. How to resolve contradictions in bioactivity data across studies?
- Answer : Contradictions often arise from structural or assay variations:
- Comparative SAR : Standardize assays (e.g., fixed bacterial inoculum size) for MIC comparisons .
- Computational Analysis : Molecular docking (AutoDock Vina) evaluates fluorine’s impact on binding affinity (e.g., ΔG values differ by 1-2 kcal/mol for ortho vs. para substituents) .
- Meta-Analysis : Correlate EC50 with logP/pKa; e.g., logP >2.5 enhances blood-brain barrier penetration .
Q. What computational methods predict interaction mechanisms with biological targets?
- Answer : Effective approaches include:
- Molecular Dynamics (MD) : Simulates fluorine’s role in stabilizing protein-ligand complexes (e.g., van der Waals interactions with hydrophobic pockets) .
- QSAR Models : Use descriptors like molar refractivity (MR) and H-bond donors to predict activity (R² >0.8 in validation) .
- DFT Calculations : Analyze electron-withdrawing effects of CF2 groups on carboxylate ionization .
Q. How to design analogs with improved pharmacokinetics?
- Answer : Strategies involve:
- Prodrug Formation : Esterify the carboxylic acid to enhance oral bioavailability (e.g., ethyl ester analogs show 3x higher Cmax) .
- Solubility Enhancement : Co-crystallize with β-cyclodextrin (1:1 molar ratio improves solubility by 10x) .
- Fluorine Scanning : Modify the difluoropropyl chain (e.g., CH2CF2 vs. CF2CH2) to optimize logD for tissue-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
